N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide
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Overview
Description
N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide is a chemical compound characterized by the presence of bromine, methoxy, sulfanyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide typically involves the reaction of 2-bromo-3-methoxyphenyl sulfide with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the formamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone, and the formamide group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and sulfanyl groups may play a role in binding to the target, while the formamide group could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
- 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile
- N-(4-Bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide is unique due to the combination of its bromine, methoxy, sulfanyl, and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
823802-32-0 |
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Molecular Formula |
C14H11BrClNO2S |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
N-[2-(2-bromo-3-methoxyphenyl)sulfanyl-4-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2S/c1-19-11-3-2-4-12(14(11)15)20-13-7-9(16)5-6-10(13)17-8-18/h2-8H,1H3,(H,17,18) |
InChI Key |
HEAHNMFWMFLSGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)SC2=C(C=CC(=C2)Cl)NC=O)Br |
Origin of Product |
United States |
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